Pamiparib

説明

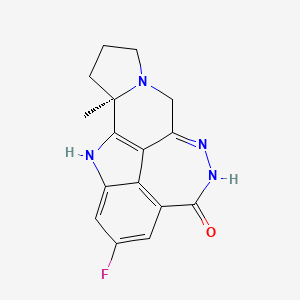

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENYZIUJOTUUNY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446261-44-4 | |

| Record name | Pamiparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamiparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAMIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Evidence of Pamiparib's Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair. The therapeutic strategy behind this compound is rooted in the concept of synthetic lethality. In cancer cells harboring deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This selective killing of cancer cells, while sparing normal cells with functional HR, forms the basis of this compound's potent anti-tumor activity. This technical guide provides an in-depth overview of the preclinical evidence supporting the synthetic lethality of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action: PARP Inhibition and Trapping

This compound exerts its synthetic lethal effect through a dual mechanism:

-

Inhibition of PARP Catalytic Activity: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair factors to the site of single-strand breaks (SSBs), leading to their persistence.

-

PARP-DNA Trapping: Crucially, this compound also traps PARP enzymes on the DNA at the site of the SSB. This creates a toxic PARP-DNA complex that is a more potent cytotoxic lesion than an unrepaired SSB alone. These trapped complexes stall and collapse replication forks, generating double-strand breaks (DSBs).

In HR-deficient (HRD) cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

Quantitative Preclinical Data

The preclinical potency and efficacy of this compound have been demonstrated across a range of in vitro and in vivo studies.

In Vitro Potency and Activity

| Parameter | Value | Cell Line/System | Reference |

| PARP1 IC50 | 0.83 nM - 1.3 nM | Biochemical Assay | [1] |

| PARP2 IC50 | 0.11 nM - 0.9 nM | Biochemical Assay | [1] |

| Cellular PARP Inhibition IC50 | 0.24 nM | HeLa Cells | [2] |

| PARP-DNA Trapping EC50 | 13 nM | Biochemical Assay | [2] |

In Vivo Tumor Growth Inhibition

| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft | This compound (1.6 - 12.5 mg/kg, BID) | Dose-dependent tumor regression; 100% objective response at day 29.[3] | [3] |

| MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft | This compound (6.3 mg/kg, BID) vs Olaparib (100 mg/kg, BID) | This compound showed significantly greater tumor growth inhibition.[3] | [3] |

| Patient-Derived Ovarian Cancer Xenograft (BRCA2 mutant) | This compound | Significant tumor growth inhibition. | [4] |

| SCLC-derived, TMZ-resistant H209 Intracranial Xenograft | This compound + Temozolomide (TMZ) | Overcame TMZ resistance, significant tumor inhibitory effects, and prolonged lifespan.[2] | [2] |

Signaling Pathways and Experimental Workflows

Synthetic Lethality Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-induced synthetic lethality in HR-deficient cancer cells.

Caption: this compound-induced synthetic lethality pathway.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of this compound's synthetic lethality.

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

HR-proficient and HR-deficient cancer cell lines

-

This compound

-

96-well plates

-

Cell culture medium

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

PARP Trapping Assay

This assay quantifies the ability of this compound to trap PARP enzymes on DNA.

Materials:

-

Nuclear extracts from cancer cells

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PARP1/2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Coat a 96-well plate with a DNA substrate.

-

Add nuclear extracts containing PARP enzymes to the wells.

-

Add this compound at various concentrations.

-

Initiate the PARP reaction by adding biotinylated NAD+.

-

Wash the wells to remove unbound proteins.

-

Detect the trapped PARP on the DNA using a primary antibody against PARP1 or PARP2, followed by an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of trapped PARP.

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HR-deficient cancer cells (e.g., MDA-MB-436)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., once or twice daily) at the desired doses. The control group receives the vehicle.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Western Blot for PARP Cleavage

This method detects the cleavage of PARP, a hallmark of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates apoptosis.

Immunofluorescence for γH2AX Foci

This technique visualizes DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation and permeabilization buffers

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding sites.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize the γH2AX foci (distinct nuclear dots) using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA double-strand breaks.

Conclusion

The preclinical data for this compound provide robust evidence for its potent and selective anti-tumor activity based on the principle of synthetic lethality. Through the dual mechanism of catalytic inhibition and PARP trapping, this compound effectively induces cytotoxicity in cancer cells with homologous recombination deficiency. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other PARP inhibitors as targeted cancer therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as consolidation treatment after concurrent chemoradiotherapy of limited-stage small cell lung cancer: a single-arm, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

Pamiparib and Homologous Recombination Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pamiparib, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, and its therapeutic application in cancers with homologous recombination deficiency (HRD). It details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental methodologies, and visualizes the core biological pathways and workflows.

Introduction to this compound and Synthetic Lethality in HRD Cancers

This compound is an orally active, small molecule inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with a functional homologous recombination (HR) repair system, the inhibition of PARP is not lethal, as the resulting double-strand breaks (DSBs) that form during DNA replication can be efficiently repaired.[1] However, in tumors characterized by homologous recombination deficiency (HRD), often due to mutations in genes like BRCA1 and BRCA2, the cells are unable to repair these DSBs, leading to genomic instability and cell death.[3] This concept is known as synthetic lethality and forms the therapeutic basis for PARP inhibitors like this compound in HRD-positive cancers.[1][4]

This compound has demonstrated potent PARP inhibition and a strong ability to trap PARP-DNA complexes, which is considered a key contributor to its cytotoxicity.[5][6] Furthermore, preclinical studies have shown its ability to penetrate the blood-brain barrier, suggesting potential utility in treating brain tumors and metastases.[5][6]

Mechanism of Action

This compound exerts its anti-tumor effect through a dual mechanism:

-

Catalytic Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) (PAR) chains.[6] This, in turn, hinders the recruitment of DNA repair proteins to the sites of SSBs.[1]

-

PARP Trapping: this compound stabilizes the PARP-DNA complex at the site of DNA damage.[1] These trapped complexes are highly cytotoxic as they can obstruct DNA replication forks and transcription, leading to the formation of DSBs.[1]

In HR-deficient cells, the accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis.[6]

Mechanism of this compound-induced synthetic lethality.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Target/Cell Line | IC50/EC50 | Reference |

| PARP1 Inhibition | Cell-free assay | 0.83 nM | [7] |

| Cell-free assay | 0.9 nM | [2] | |

| PARP2 Inhibition | Cell-free assay | 0.11 nM | [7] |

| Cell-free assay | 0.5 nM | [2] | |

| Intracellular PAR Formation | HeLa cells | 0.24 nM | [2][5] |

| PARP-DNA Trapping | Cell-based assay | 13 nM | [2][5] |

Table 2: Comparison of PARP Trapping Potency

| PARP Inhibitor | Relative Trapping Potency | Reference |

| Talazoparib | Most Potent | [6] |

| Niraparib | Strong | [6] |

| This compound | Strong | [6] |

| Rucaparib | Moderate | [6] |

| Olaparib | Moderate | [6] |

Clinical Development and Efficacy

This compound has been investigated in numerous clinical trials for the treatment of various solid tumors, particularly those with BRCA1/2 mutations or other evidence of HRD.[8][9] It has received approval in China for the treatment of patients with recurrent advanced ovarian cancer with germline BRCA mutations who have received at least two prior lines of chemotherapy.[6]

Clinical studies have demonstrated the anti-tumor activity of this compound as a monotherapy and in combination with other agents, such as the anti-PD-1 antibody tislelizumab.[10][11] A phase 2 study is currently evaluating the efficacy of this compound in metastatic castration-resistant prostate cancer (mCRPC) patients with HRD or BRCA1/2 mutations.[12]

Table 3: Selected Clinical Trial Data for this compound

| Trial Identifier | Phase | Tumor Type | Patient Population | Key Findings | Reference |

| NCT03712930 | 2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | CTC-HRD positive or deleterious germline/somatic BRCA1/2 mutations | Trial in progress to evaluate antitumor activity and safety. | [9][13] |

| NCT02660034 | 1 | Advanced Solid Tumors | Various solid tumors | Combination with tislelizumab showed an ORR of 20.0% across all arms, with the highest ORR (47.4%) in TNBC with BRCA1/2 mutations and/or HRD. | [11] |

| PARALLEL-303 (NCT03427814) | 2 | Advanced Gastric Cancer | Responded to first-line platinum-based chemotherapy | Median PFS was numerically longer with this compound vs. placebo but did not reach statistical significance. | [10] |

| NCT04985721 | 2 | Advanced Tumors with HRD | Tumor-agnostic approach for patients with HRD | Signal-seeking trial investigating this compound with tislelizumab in patients with HRD, with and without BRCA1/2 mutations. | [14] |

Experimental Protocols for HRD Assessment

The identification of patients with HRD is crucial for the successful application of PARP inhibitors.[15] Several methods are employed to determine HRD status, primarily through the analysis of genomic DNA from tumor tissue.[16]

Next-Generation Sequencing (NGS)-Based Assays

NGS is a powerful tool for comprehensively characterizing the genomic scars that are a hallmark of HRD.[17][18] These assays typically involve:

-

DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue specimens.[16]

-

Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends to prepare it for sequencing.

-

Sequencing: The prepared library is sequenced on an NGS platform to generate large amounts of DNA sequence data.

-

Bioinformatic Analysis: The sequencing data is analyzed to detect:

-

Mutations in HRR Genes: The presence of deleterious mutations in genes such as BRCA1, BRCA2, ATM, PALB2, and others involved in the homologous recombination repair pathway.[17][19]

-

Genomic Instability Score (GIS): An algorithmic score that combines three metrics of genomic scarring:

-

Loss of Heterozygosity (LOH): The loss of one parental allele at a heterozygous locus.[17]

-

Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles in the subtelomeric regions of chromosomes.[17]

-

Large-Scale State Transitions (LST): Chromosomal breaks between adjacent regions of at least 10 megabases.[17]

-

-

Commercially available, FDA-approved assays for HRD testing include Myriad myChoice® CDx and Foundation Medicine's FoundationOne® CDx.[16]

Workflow for NGS-based HRD testing.

Cellular PARylation Assay

This assay measures the ability of a PARP inhibitor to block the formation of PAR chains within cells.

-

Cell Culture: A suitable cell line (e.g., HeLa) is cultured in appropriate media.[5]

-

Drug Incubation: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 18 hours).[5]

-

Induction of PAR Synthesis: DNA damage is induced to stimulate PARP activity and PAR synthesis, typically using an agent like hydrogen peroxide (H2O2).[5]

-

Detection of PAR: The levels of intracellular PAR are quantified using methods such as ELISA or immunofluorescence with an anti-PAR antibody.

-

Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit PAR formation by 50%.

Signaling Pathways Implicated in this compound's Action and Resistance

The efficacy of this compound is not solely dependent on the HRD status of a tumor. Other signaling pathways can influence the response to PARP inhibitors and contribute to resistance.

-

JAK/STAT Pathway: Some studies suggest that PARP inhibitors can upregulate the expression of PD-L1 through the JAK2/STAT3 signaling pathway, potentially leading to immune evasion.[11][20] This provides a rationale for combining PARP inhibitors with immune checkpoint inhibitors.

-

Reversion Mutations: A primary mechanism of acquired resistance to PARP inhibitors is the development of secondary mutations in BRCA1/2 or other HRR genes that restore the open reading frame and, consequently, the function of the homologous recombination pathway.[21]

Signaling pathways in this compound action and resistance.

Conclusion

This compound is a potent PARP1/2 inhibitor that has demonstrated significant clinical activity in tumors with homologous recombination deficiency. Its mechanism of action, centered on the principle of synthetic lethality, offers a targeted therapeutic approach for patients with specific genetic biomarkers. The continued development of robust and harmonized assays for HRD detection will be critical for optimizing patient selection and expanding the clinical utility of this compound and other PARP inhibitors. Further research into the interplay between PARP inhibition and other cellular pathways, such as the immune response, will likely uncover novel combination strategies to overcome resistance and improve patient outcomes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. Efficacy and safety of maintenance therapy with this compound versus placebo for advanced gastric cancer responding to first‐line platinum‐based chemotherapy: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound in combination with tislelizumab in patients with advanced solid tumours: results from the dose-expansion stage of a multicentre, open-label, phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in mCRPC With HRD or BRCA1/2 Mutation | Clinical Research Trial Listing ( Metastatic Castration-resistant Prostate Cancer ) ( NCT05327621 ) [trialx.com]

- 13. ascopubs.org [ascopubs.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Clinical assays for assessment of homologous recombination DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. blog.lgcclinicaldiagnostics.com [blog.lgcclinicaldiagnostics.com]

- 18. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]

- 19. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Pamiparib's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of Pamiparib (BGB-290), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. This document details the enzymatic inhibition, mechanism of action, and the experimental protocols used to elucidate these properties, presenting quantitative data in a clear, comparative format.

Introduction to this compound and PARP Inhibition

This compound is a small molecule inhibitor of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and targeted cell death.[2] this compound's mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which is a significant contributor to its cytotoxicity.[3]

Quantitative Analysis of this compound's Enzymatic Inhibition

The inhibitory activity of this compound against PARP1 and PARP2 has been quantified through various in-vitro assays. The following tables summarize the key potency metrics.

Table 1: Enzymatic Inhibition of PARP1 and PARP2 by this compound

| Enzyme | IC50 (nM) | Reference(s) |

| PARP1 | 0.83, 0.9, 1.3 | [3][4][5][6][7] |

| PARP2 | 0.11, 0.5, 0.9 | [4][5][6][7] |

Table 2: Cellular Activity and DNA Trapping of this compound

| Assay | IC50 / EC50 (nM) | Reference(s) |

| Cellular PARylation Inhibition | 0.24, 0.2 | [3][4][5][6][7] |

| DNA Trapping | 13 | [3][4] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism involves the inhibition of PARP1 and PARP2, which disrupts the repair of DNA single-strand breaks. This leads to the accumulation of double-strand breaks during DNA replication, a form of damage that is particularly cytotoxic to cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA mutations.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Investigating the pharmacodynamics of Pamiparib in xenograft models

An In-Depth Technical Guide to the Pharmacodynamics of Pamiparib in Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, which are critical components of the cellular DNA damage response (DDR) network.[1][2] This technical guide explores the pharmacodynamics of this compound, focusing on its mechanism of action and efficacy as demonstrated in various preclinical xenograft models. These models are instrumental in evaluating the antitumor activity of novel therapeutic agents and understanding their biological effects in a living system before clinical application.[3] this compound has shown significant potential in treating cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, by leveraging the principle of synthetic lethality.[4][5]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of this compound involves the competitive inhibition of PARP1 and PARP2 enzymes. These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][6] When a SSB occurs, PARP enzymes are recruited to the site of damage. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, a process that recruits other essential DNA repair proteins.[2]

This compound binds to the catalytic domain of PARP, preventing this PARylation process. This inhibition leads to two key cytotoxic effects:

-

Inhibition of DNA Repair: The repair of SSBs is hampered, causing them to accumulate. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more lethal DNA double-strand break (DSB).[1][7]

-

PARP Trapping: this compound stabilizes the PARP-DNA complex at the site of damage. These trapped complexes are highly toxic as they obstruct DNA replication and transcription, further contributing to genomic instability and cell death.[1][2]

In normal, healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to catastrophic genomic instability and apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells is known as synthetic lethality .[1][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacodynamics. Below are representative protocols for xenograft efficacy and pharmacodynamic studies.

In Vivo Xenograft Efficacy Study Protocol

This protocol describes a typical subcutaneous xenograft model used to evaluate the antitumor efficacy of this compound.

-

Cell Line and Culture:

-

The MDA-MB-436 human breast cancer cell line (BRCA1 mutant) is cultured in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.[4]

-

-

Animal Model:

-

Female immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used.[3] Animals are allowed to acclimatize for at least one week before the experiment.

-

-

Tumor Implantation:

-

MDA-MB-436 cells are harvested during their exponential growth phase.

-

A suspension of 5 x 10^6 to 10 x 10^6 cells in ~100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.[3]

-

-

Tumor Growth Monitoring and Randomization:

-

Tumor volumes are measured 2-3 times per week using calipers. Volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined average size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.[4]

-

-

Drug Administration:

-

This compound: Administered orally (p.o.) twice daily (BID) for a specified period, typically 28 days. Doses can range from 1.6 mg/kg to 12.5 mg/kg, formulated in a vehicle such as 0.5% methylcellulose.[4][8]

-

Control Groups: Include a vehicle-only control group and potentially a positive control group (e.g., another PARP inhibitor like Olaparib).[8]

-

-

Endpoint Measurement:

-

Tumor Growth Inhibition (TGI): Primary endpoint. Tumor volumes are monitored throughout the study and for a period after treatment cessation to check for relapse.[4]

-

Body Weight: Monitored as a measure of general toxicity.[4]

-

Objective Response: Tumors are classified as Complete Response (CR) or Partial Response (PR).[8]

-

Pharmacodynamic (PARylation Inhibition) Assay Protocol

This protocol is designed to measure the direct effect of this compound on its target in the tumor tissue.

-

Study Design:

-

Mice bearing established MDA-MB-436 xenografts are used.[4]

-

For dose-response analysis, groups of mice receive a single oral dose of this compound at varying concentrations (e.g., 0.17 to 10.9 mg/kg).[8]

-

For time-course analysis, mice receive a single fixed dose (e.g., 5.45 mg/kg), and cohorts are euthanized at different time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[4][8]

-

-

Sample Collection:

-

At the designated time points, mice are euthanized.

-

Tumor tissue and blood samples are collected immediately. Samples are snap-frozen in liquid nitrogen and stored at -80°C.

-

-

PAR Level Measurement:

-

Tumor lysates are prepared.

-

PAR levels are quantified using methods such as ELISA or Western blot analysis with an anti-PAR antibody.

-

The percentage of PAR inhibition is calculated relative to the levels in vehicle-treated control tumors.[4]

-

-

Pharmacokinetic Analysis:

-

This compound concentrations in plasma and tumor lysates are measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to correlate drug exposure with the pharmacodynamic effect.[8]

-

Data Presentation: Pharmacodynamics in Xenograft Models

Quantitative data from preclinical studies highlight this compound's potent activity.

Table 1: In Vivo Efficacy of this compound in BRCA1-Mutant MDA-MB-436 Breast Cancer Xenograft

This table summarizes the anti-tumor efficacy of this compound administered orally, twice daily (BID), for 28 days.[4][8]

| Treatment Group | Dose (mg/kg) | Administration | Outcome (at Day 29) | Tumor Relapse (at Day 89) |

| This compound | 1.6 | p.o., BID | Tumor Regression, 100% Objective Response (CR+PR) | Yes |

| This compound | >1.6 to 12.5 | p.o., BID | Tumor Regression, 100% Objective Response (CR+PR) | No |

| Olaparib | 25 | p.o., BID | N/A | Yes |

| Vehicle Control | N/A | p.o., BID | Progressive Tumor Growth | N/A |

| CR: Complete Response; PR: Partial Response. No significant body weight loss was observed in any treatment group.[4] |

Table 2: Pharmacodynamic Effect of this compound in MDA-MB-436 Xenograft Tumors

This table shows the dose- and time-dependent inhibition of PARylation in tumor tissue after a single oral dose of this compound.[4][8]

| Parameter | Dose (mg/kg) | Time Post-Dose (hours) | PAR Inhibition (%) |

| Dose-Response | 0.17 - 10.9 | 4 | Dose-dependent |

| Time-Course | 5.45 | 0.5 | 98% |

| 5.45 | 12 | >80% | |

| 5.45 | 24 | 53% |

Table 3: Activity in Intracranial Xenograft Models

This compound's ability to cross the blood-brain barrier is a key property, making it a candidate for treating brain tumors or metastases.[2][9]

| Xenograft Model | Treatment | Key Finding |

| H209 SCLC | This compound (3 mg/kg, single oral dose) | Complete inhibition of PARylation in brain tumor tissue at 4 hours post-dose.[10] |

| H209-TR (TMZ-Resistant) | This compound + Temozolomide (TMZ) | Combination treatment overcame TMZ resistance, significantly inhibiting tumor growth and prolonging survival.[4][9] |

Conclusion

Preclinical xenograft models are indispensable for characterizing the pharmacodynamics of PARP inhibitors. Studies consistently demonstrate that this compound is a potent and selective PARP1/2 inhibitor with significant antitumor activity in HR-deficient xenograft models, such as the BRCA1-mutant MDA-MB-436 breast cancer model.[4] The data reveals a strong correlation between this compound concentration in tumors and the dose- and time-dependent inhibition of PARylation, confirming its on-target activity.[8] Furthermore, its ability to penetrate the blood-brain barrier and synergize with DNA-damaging agents like temozolomide highlights its potential for treating challenging cancers, including those in the central nervous system.[9][10] These robust preclinical findings have provided a strong rationale for the ongoing clinical development of this compound in various solid tumors.[11]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Facebook [cancer.gov]

- 7. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BeiGene Presents Clinical Data from Two Phase 2 Trials of this compound at the 2021 ASCO Annual Meeting - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for Pamiparib in In Vivo Mouse Models of Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality. Ovarian cancer frequently exhibits defects in the HR pathway, making it a prime candidate for PARP inhibitor therapy. These application notes provide detailed protocols and dosage guidelines for the use of this compound in preclinical in vivo mouse models of ovarian cancer.

Signaling Pathway of PARP Inhibition

The efficacy of this compound is rooted in its ability to disrupt DNA damage repair in cancer cells. The diagram below illustrates the mechanism of action.

Application Notes and Protocols: Synergistic Effect of Pamiparib with Platinum-Based Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Platinum-based chemotherapies, such as cisplatin and carboplatin, function by inducing DNA adducts and crosslinks, leading to double-strand breaks. The combination of a PARP inhibitor like this compound with platinum-based chemotherapy has been investigated as a promising therapeutic strategy. This combination is hypothesized to exert a synergistic anti-tumor effect by preventing the repair of DNA damage induced by platinum agents, thereby enhancing their cytotoxic effects.

These application notes provide a summary of the preclinical and clinical findings on the synergistic effect of this compound with platinum-based chemotherapy. Detailed protocols for key experiments are also included to guide researchers in this field.

Preclinical Data

While specific preclinical data on the synergistic effects of this compound in combination with platinum-based chemotherapy is emerging, the broader class of PARP inhibitors has been extensively studied in this context. The following tables summarize representative quantitative data from studies on PARP inhibitors and platinum agents, which provide a rationale for the combination with this compound.

Table 1: In Vitro Cytotoxicity of this compound and Platinum-Based Chemotherapy

| Cell Line | Cancer Type | Drug | IC50 (µM) | Combination | Combination Index (CI) | Synergy Level |

| Gastric Cancer Cell Line (e.g., SGC-7901) | Gastric Cancer | This compound | Data not available | This compound + Cisplatin | Data not available | Expected Synergy |

| Ovarian Cancer Cell Line (e.g., OVCAR-3) | Ovarian Cancer | This compound | Data not available | This compound + Carboplatin | Data not available | Expected Synergy |

| Representative Data for other PARP Inhibitors | ||||||

| A2780 | Ovarian Cancer | Olaparib | 1.1 | Olaparib + Selinexor | <1.0[1] | Synergistic[1] |

| OV90 (Cisplatin-Resistant) | Ovarian Cancer | Niraparib | Data not available | Niraparib + Cisplatin | <1.0[2] | Synergistic[2] |

| SKOV3 (Cisplatin-Resistant) | Ovarian Cancer | Niraparib | Data not available | Niraparib + Cisplatin | <1.0[2] | Synergistic[2] |

Note: Specific IC50 and CI values for the combination of this compound and platinum agents were not publicly available in the reviewed literature. The table includes representative data for other PARP inhibitors to illustrate the expected synergistic interaction. Researchers are encouraged to determine these values empirically for their specific cell lines of interest.

Table 2: In Vivo Efficacy of this compound in Combination with Platinum-Based Chemotherapy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| MDA-MB-436 | Breast Cancer | This compound (1.6 - 6.3 mg/kg, oral, BID) | Induces tumor regression[3] |

| Calu6 | Non-Small Cell Lung Cancer | Veliparib (200 mg/kg/day, BID) + Cisplatin (6 mg/kg, IV) | Synergistic activity observed[4] |

| Brca2 Xenografts | Breast Cancer | ABT-888 + Carboplatin | Delayed tumor growth[5] |

Note: The table includes data on this compound monotherapy and combination studies with other PARP inhibitors to demonstrate the potential in vivo synergy with platinum agents.

Clinical Data

Clinical trials have investigated the combination of this compound with platinum-based chemotherapy in various cancers, demonstrating promising efficacy and a manageable safety profile.

Table 3: Efficacy of this compound in Combination with Platinum-Based Chemotherapy in Clinical Trials

| Trial Identifier | Cancer Type | Treatment Regimen | N | Key Efficacy Endpoints |

| ChiCTR2200059119 | Advanced Ovarian Cancer | Neoadjuvant this compound + Paclitaxel + Carboplatin + Bevacizumab | 29 | R0 Resection Rate: 100% (of 24 patients who underwent surgery)[6] Chemotherapy Response Score (CRS) of 3: 34.8%[6] |

| PARALLEL-303 (NCT03427814) | Advanced Gastric Cancer (Maintenance Therapy) | This compound (60 mg BID) vs. Placebo after response to first-line platinum-based chemotherapy | 136 | Median PFS: 3.7 months (this compound) vs. 2.1 months (Placebo) (HR 0.8, p=0.1428)[7] Median OS: 10.2 months (this compound) vs. 12.0 months (Placebo)[7] |

Table 4: Common Adverse Events (Grade ≥3) in this compound and Platinum-Based Chemotherapy Combination Trials

| Adverse Event | ChiCTR2200059119 (Ovarian Cancer)[6] | PARALLEL-303 (Gastric Cancer)[7] |

| Hematological | ||

| Neutropenia | 72.4% | Data not specified for combination phase |

| Leukopenia | 58.6% | Data not specified for combination phase |

| Anemia | 27.6% | Data not specified for combination phase |

| Thrombocytopenia | 24.1% | Data not specified for combination phase |

| Non-Hematological | ||

| Treatment Discontinuation due to TEAEs | Not Reported | 11.3% (this compound arm) vs. 3.1% (Placebo arm) |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of synergistic cytotoxicity between this compound and platinum-based chemotherapy.

Caption: Experimental workflow for in vitro assessment of synergy.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a platinum agent (cisplatin or carboplatin) individually and to assess the synergistic effect of the combination.

Materials:

-

Cancer cell lines (e.g., SGC-7901 for gastric cancer, OVCAR-3 for ovarian cancer)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cisplatin or Carboplatin (stock solution in sterile water or saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound and the platinum agent in culture medium.

-

Treat the cells with varying concentrations of this compound alone, the platinum agent alone, or the combination of both at a constant ratio (e.g., based on the ratio of their individual IC50 values). Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug alone and for the combination using dose-response curve fitting software (e.g., GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]

DNA Damage Assessment (γ-H2AX Immunofluorescence Staining)

Objective: To quantify the extent of DNA double-strand breaks (DSBs) in cancer cells following treatment with this compound, a platinum agent, and their combination.

Materials:

-

Cancer cells cultured on coverslips in 6-well plates

-

This compound and platinum agent

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-histone H2A.X (Ser139) (γ-H2AX) antibody

-

Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile coverslips in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound, the platinum agent, or the combination for the desired time (e.g., 24 hours). Include a vehicle control.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells under a fluorescence microscope. Capture images of multiple fields for each condition.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DNA DSBs.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a platinum agent in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation (e.g., Calu6 for NSCLC)[4]

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Carboplatin or cisplatin formulation for intraperitoneal (i.p.) injection

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

-

Vehicle control

-

This compound alone

-

Platinum agent alone

-

This compound + Platinum agent

-

-

Administer the treatments according to a predefined schedule. For example:

-

This compound: daily oral gavage.

-

Carboplatin/Cisplatin: weekly or bi-weekly i.p. injection.[10]

-

-

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.

-

Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[3]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Analyze the data by comparing the tumor growth inhibition between the different treatment groups.

Conclusion

The combination of this compound with platinum-based chemotherapy represents a promising strategy to enhance anti-tumor efficacy, particularly in cancers with underlying DNA repair deficiencies. The provided protocols offer a framework for researchers to investigate this synergy in their own preclinical models. Further research is warranted to optimize dosing schedules and identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

References

- 1. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Enhancement of synthetic lethality via combinations of ABT-888, a PARP inhibitor, and carboplatin in vitro and in vivo using BRCA1 and BRCA2 isogenic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Efficacy and safety of maintenance therapy with this compound versus placebo for advanced gastric cancer responding to first‐line platinum‐based chemotherapy: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pamiparib as a Maintenance Therapy in Preclinical Cancer Models: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality.[1] Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative activity, traps PARP-DNA complexes, and penetrates the blood-brain barrier in various animal models.[2]

The concept of maintenance therapy is to prolong the duration of a response to a prior treatment, typically chemotherapy. In oncology, PARP inhibitors have been successfully employed as maintenance therapy in clinical settings for ovarian and gastric cancers, particularly after a response to platinum-based chemotherapy.[1][2] This document provides an overview of the preclinical application of this compound as a maintenance therapy, including detailed protocols for establishing and evaluating its efficacy in patient-derived xenograft (PDX) models and summarizing available quantitative data.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anti-tumor effect by inhibiting the enzymatic activity of PARP1 and PARP2. This prevents the repair of DNA single-strand breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into toxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.

Experimental Workflow for Preclinical Maintenance Therapy Studies

A typical preclinical study evaluating a maintenance therapy involves an initial induction phase with a standard-of-care chemotherapy, followed by a maintenance phase with the investigational agent in tumors that have responded to the initial treatment.

Data Presentation

Table 1: In Vivo Monotherapy Efficacy of this compound in Preclinical Models

| Cancer Model | Animal Model | This compound Dose & Schedule | Outcome Measure | Result | Reference |

| Gastric Cancer | PDX Models | Not specified | Antitumor Activity | Demonstrated | [2] |

| Ovarian Cancer | Animal Models | Not specified | Antitumor Activity | Demonstrated | [1] |

| Breast Cancer (BRCA1 mutant) | MDA-MB-436 Xenograft | 1.6 - 12.5 mg/kg, PO, BID for 28 days | Tumor Regression | 100% objective response at the lowest dose | Not directly cited |

| Various Solid Tumors (HRD) | Animal Models | Not specified | Strong PARP-trapping and anti-proliferative activity | Demonstrated | [2] |

Note: The data presented are based on general statements of antitumor activity from the cited sources. Detailed quantitative data from head-to-head maintenance studies are not available in the public domain.

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies with this compound as a maintenance therapy. Protocol 1 is a representative example for a PARP inhibitor maintenance study using a patient-derived xenograft model, which can be adapted for this compound. Protocol 2 details a pharmacodynamic assay to measure PARP inhibition.

Protocol 1: Evaluation of this compound as Maintenance Therapy in a Patient-Derived Xenograft (PDX) Model of Ovarian Cancer

This protocol is adapted from a study evaluating the PARP inhibitor olaparib in a maintenance setting and can be used as a template for this compound.[3]

1. PDX Model Establishment and Expansion a. Obtain fresh tumor tissue from a patient with high-grade serous ovarian cancer (with known BRCA status, if possible) under appropriate ethical guidelines. b. Implant a small fragment (approx. 3x3x3 mm) of the tumor subcutaneously into the flank of female immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old). c. Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2. d. When tumors reach a volume of approximately 1000-1500 mm³, passage the tumors into a new cohort of mice for expansion.

2. Induction Chemotherapy Phase a. Once tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, cisplatin, cisplatin followed by this compound). b. Administer cisplatin (or another appropriate platinum-based agent) at a clinically relevant dose (e.g., 2 mg/kg, intraperitoneally, once weekly) for a defined period (e.g., 28 days).[3] c. Monitor tumor volume and body weight throughout the induction phase.

3. Maintenance Therapy Phase a. At the end of the induction phase, identify mice that have responded to cisplatin (e.g., stable disease or partial response). b. Re-randomize the responder mice to either continue with a control (vehicle) or switch to this compound maintenance therapy. c. Administer this compound orally at a predetermined dose (e.g., based on monotherapy efficacy studies, a potential starting point could be 50 mg/kg, 5 days on/2 days off, though this requires optimization for this compound).[3] d. Continue the maintenance therapy until the primary endpoint is reached.

4. Endpoint Analysis a. Primary Endpoint: Tumor growth delay or overall survival. Monitor tumor volume until tumors reach a predetermined endpoint size (e.g., 2000 mm³) or until signs of morbidity require euthanasia. b. Secondary Endpoints: i. Tumor Growth Inhibition (TGI): Calculate TGI at various time points. ii. Biomarker Analysis: At the end of the study, collect tumor tissue for analysis of PARP inhibition (see Protocol 2), DNA damage markers (e.g., γH2AX staining), and apoptosis (e.g., cleaved caspase-3 staining).

Protocol 2: Pharmacodynamic Assay for PARP Inhibition in Tumor Tissue

This protocol allows for the quantification of this compound's target engagement in vivo.

1. Sample Collection a. Following treatment with this compound at various doses and time points, euthanize the mice. b. Promptly excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

2. Protein Extraction a. Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract. c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. PARP Inhibition Assay a. Use a commercially available ELISA-based pharmacodynamic assay kit for measuring poly(ADP-ribose) (PAR) levels (e.g., HT PARP in vivo Pharmacodynamic Assay II). b. Add a standardized amount of protein lysate (e.g., 2 µg) to the assay plate. c. Follow the manufacturer's instructions for incubation with detection antibodies and substrate. d. Read the absorbance on a plate reader and calculate the PAR levels, typically expressed as pg/mL per µg of protein extract. e. Compare the PAR levels in this compound-treated tumors to those in vehicle-treated tumors to determine the percentage of PARP inhibition.

Conclusion

This compound is a potent PARP1/2 inhibitor with demonstrated preclinical antitumor activity. Its clinical evaluation as a maintenance therapy in ovarian and gastric cancer suggests that preclinical models of maintenance therapy are crucial for understanding its optimal use. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the role of this compound as a maintenance therapy in various cancer models. While specific preclinical data for this compound in a maintenance setting is limited in the public literature, the provided representative protocols for other PARP inhibitors offer a robust starting point for such investigations. Further studies are warranted to generate specific quantitative data on this compound's efficacy in this setting and to identify predictive biomarkers of response.

References

Assessing the PARP Trapping Activity of Pamiparib In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. Pamiparib (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2.[1][2][3] Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA at the site of single-strand breaks.[4] This trapping converts a repairable lesion into a cytotoxic DNA double-strand break during replication, leading to synthetic lethality in homologous recombination-deficient cancer cells.[2][4] this compound has demonstrated potent PARP trapping activity, which is a critical determinant of its antitumor efficacy.[1][5][6]

These application notes provide a detailed overview and protocols for the in vitro assessment of this compound's PARP trapping activity. The described methodologies are essential for researchers in drug discovery and development to characterize and compare the potency of different PARP inhibitors.

Principle of PARP Trapping

Under normal physiological conditions, PARP1 and PARP2 detect DNA single-strand breaks (SSBs) and, upon binding, catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors. Subsequently, the accumulation of negatively charged PAR chains leads to the dissociation of PARP from the DNA, allowing the repair machinery to access the break.

PARP inhibitors like this compound bind to the catalytic domain of PARP, preventing PAR synthesis.[2] This inhibition of auto-PARylation "traps" the PARP enzyme on the DNA, creating a stable PARP-DNA complex.[4] These trapped complexes are formidable obstacles to DNA replication, leading to replication fork collapse and the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, resulting in cell death.[4]

Figure 1. Mechanism of PARP Trapping by this compound.

In Vitro PARP Trapping Assays

Several in vitro methods can be employed to quantify the PARP trapping activity of this compound. The most common and direct method is the Fluorescence Polarization (FP) assay. Cellular assays, such as chromatin fractionation followed by immunoblotting, provide a more physiologically relevant context. Finally, cell viability assays indirectly measure the cytotoxic consequences of PARP trapping.

Data Presentation

The potency of this compound and other PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for enzymatic activity and half-maximal effective concentration (EC50) for PARP trapping.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping EC50 (nM) |

| This compound | 0.83 - 1.3[1][3][6] | 0.11 - 0.92[1][3][6] | 13[1][5][6] |

| Olaparib | ~5[7] | ~1[7] | More potent than veliparib, less than niraparib[8][9] |

| Rucaparib | - | - | Similar to Olaparib[8][9] |

| Niraparib | ~3.8[7] | ~2.1[7] | More potent than Olaparib and Rucaparib[8][9] |

| Talazoparib | - | - | ~100-fold more potent than Niraparib[8][10] |

| Veliparib | ~5.2 (Ki)[7] | ~2.9 (Ki)[7] | Least potent trapper[9][11] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for PARP1 Trapping

This assay biochemically quantifies the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.[12][13]

Figure 2. Workflow for the Fluorescence Polarization PARP Trapping Assay.

Materials:

-

Recombinant human PARP1 enzyme

-

Fluorescently labeled oligonucleotide duplex (e.g., with a 5'-Alexa Fluor 488 label)[14]

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)

-

96-well or 384-well black, low-binding microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Dilute the PARP1 enzyme and fluorescent DNA probe in assay buffer to the desired working concentrations.

-

Prepare a concentrated solution of NAD+ in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Low FP Control (Maximal PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe.

-

High FP Control (No PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe (no NAD+ will be added to these wells).

-

Test Wells: Add assay buffer, PARP1 enzyme, fluorescent DNA probe, and the desired concentration of this compound.

-

Blank: Add assay buffer and fluorescent DNA probe only.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding of PARP1 to the DNA probe and the inhibitor.

-

-

Initiation of PARylation:

-

Add NAD+ to all wells except the "High FP Control" and "Blank" wells to initiate the auto-PARylation reaction.

-

-

Final Incubation:

-

Incubate the plate for 60 minutes at room temperature to allow the PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.

-

-

Measurement:

-

Read the fluorescence polarization of the plate using a plate reader with appropriate filters (e.g., excitation at ~470 nm and emission at ~518 nm).[12]

-

-

Data Analysis:

-

The increase in fluorescence polarization in the presence of this compound is directly proportional to its PARP trapping activity.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Cellular PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)

This method assesses the amount of PARP1 trapped on chromatin within cells following treatment with a DNA damaging agent and a PARP inhibitor.[15]

Figure 3. Workflow for the Cellular PARP Trapping Assay.

Materials:

-

Human cancer cell line (e.g., HeLa, MDA-MB-436)

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Subcellular protein fractionation kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PARP1, anti-Histone H3 (as a loading control for the chromatin fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 2-24 hours.

-

Induce DNA damage by adding a DNA damaging agent like MMS (e.g., 0.01%) for a short period (e.g., 30 minutes) before harvesting.[15]

-

-

Chromatin Fractionation:

-

Protein Quantification:

-

Determine the protein concentration of the chromatin fractions using a BCA assay.

-

-

Immunoblotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and Histone H3.

-

Normalize the PARP1 signal to the Histone H3 signal for each sample.

-

An increase in the normalized PARP1 signal in this compound-treated cells compared to the control indicates PARP1 trapping.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound, which is a downstream consequence of PARP trapping, particularly in HR-deficient cells.[17][18][19]

Figure 4. Workflow for the MTT Cell Viability Assay.

Materials:

-

BRCA-mutant cell line (e.g., MDA-MB-436, UWB1.289) and a BRCA-wildtype control cell line (e.g., MDA-MB-231)[1]

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well clear, flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach for 24 hours.[17]

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for 48-72 hours.[17]

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.[20]

-

-

Measurement:

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value. A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line is indicative of synthetic lethality driven by PARP trapping.

-

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the characterization of this compound's PARP trapping activity. The fluorescence polarization assay offers a direct and high-throughput method for quantifying biochemical trapping potency. The cellular chromatin fractionation and immunoblotting assay provides a more physiologically relevant measure of target engagement within the cell. Finally, cell viability assays confirm the cytotoxic consequences of PARP trapping, particularly in genetically defined cancer cell lines. Together, these methods are indispensable for the preclinical evaluation and development of this compound and other PARP inhibitors.

References

- 1. This compound is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nmsgroup.it [nmsgroup.it]

- 17. 2.3. MTT Assay [bio-protocol.org]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

Pamiparib in Small Cell Lung Cancer (SCLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, with limited therapeutic options and a historically poor prognosis. A key feature of SCLC is its high level of genomic instability and replication stress, making it a rational target for therapies that exploit deficiencies in the DNA Damage Response (DDR) pathway. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown promise in this context.

Pamiparib (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2, with the ability to trap PARP-DNA complexes, leading to synthetic lethality in cancer cells with compromised DNA repair mechanisms.[1][2] Preclinical studies have highlighted its high selectivity, strong PARP trapping activity, and excellent brain penetration, a crucial feature for a disease with a high incidence of brain metastases.[2][3] This document provides detailed application notes and protocols for the study of this compound in SCLC, based on available preclinical and clinical data.

Preclinical Data

In Vitro Activity

This compound has demonstrated significant potency against PARP enzymes and cellular processes related to PARP activity. While specific IC50 values across a wide panel of SCLC cell lines are not extensively published, initial studies have shown sensitivity in a subset of SCLC cell lines.[1]

| Parameter | IC50 Value (nM) | Assay System | Reference |

| PARP1 Inhibition | 0.83 | Biochemical Assay | [1] |

| PARP2 Inhibition | 0.11 | Biochemical Assay | [1] |

| PARP-DNA Trapping | 13 | Fluorescence Polarization (FP) Binding Assay | [1] |

| Intracellular PAR Formation Inhibition | 0.24 | Cellular Assay | [1] |

Of a panel of seven SCLC cell lines tested, three were reported to be sensitive to this compound, although specific IC50 values were not provided.[1]

In Vivo Activity

Preclinical studies in patient-derived xenograft (PDX) models of SCLC have indicated that this compound has weak single-agent activity. However, it demonstrates significant synergistic effects when combined with standard-of-care chemotherapy.

| Model System | Treatment | Key Findings | Reference |

| SCLC Patient-Derived Xenograft (PDX) Models (8 models) | This compound Monotherapy | Weak single-agent activity. | [1] |

| SCLC PDX Models (chemo-sensitive) | This compound + Etoposide/Carboplatin (Concomitant or Maintenance) | Significantly prolonged response duration compared to chemotherapy alone. The combination was well-tolerated. | [1] |

| SCLC PDX Models (chemo-insensitive) | This compound + Etoposide/Carboplatin | The combination was less effective. | [1] |

Mechanism of Action and Signaling Pathway